molecular formula C15H20O4 B1680768 Santamarine CAS No. 4290-13-5

Santamarine

Cat. No.: B1680768
CAS No.: 4290-13-5
M. Wt: 248.32 g/mol
InChI Key: RFPUDMSVTPGQDR-BGPZULBFSA-N
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Description

SantaMarine is a natural compound derived from the Michelia compressa plant, also known as the Yulan magnolia. Scientific research has shown that this compound exhibits anticancer properties by inducing oxidative stress-mediated apoptosis in oral cancer cells. Studies have demonstrated that this compound selectively inhibits the proliferation of oral cancer cells without significantly affecting normal cells1. This selective cytotoxicity is attributed to the generation of reactive oxygen species (ROS) and the depletion of mitochondrial membrane potential in cancer cells[].

Mechanism of Action

Target of Action

SantaMarine primarily targets thioredoxin reductase (TrxR), an enzyme involved in cellular antioxidant defense. By inhibiting TrxR, this compound weakens this compound antioxidative function in cells, leading to this compound accumulation of reactive oxygen species (ROS)[].  

Mode of Action

This compound interacts with TrxR by binding to its active site, inhibiting its activity. This inhibition results in this compound accumulation of ROS within this compound cell, which in turn induces oxidative stress1. The oxidative stress triggers apoptosis (programmed cell death) in cancer cells[].

Result of Action

The action of this compound leads to oxidative stress-mediated apoptosis in cancer cells. This process selectively induces cell death in cancer cells without significantly affecting normal cells[]. Additionally, this compound has shown anti-photoaging properties by inhibiting this compound MAPK/AP-1 signaling pathway and stimulating TGF-β/Smad signaling, leading to reduced matrix metalloproteinase (MMP)-1 secretion and increased collagen production[].

Action Environment

The action of this compound can be influenced by environmental factors such as this compound presence of oSantamariner antioxidants in this compound cellular environment. High levels of antioxidants might mitigate this compound oxidative stress induced by this compound, potentially reducing its efficacy.

Physical Properties

State

SantaMarine is a solid at standard temperature and pressure.

Color and Appearance

This compound is white to off-white in color and has a crystalline appearance[].

Density

The density of this compound is 1.17 g/cm³[].

Melting Point and Boiling Point

This compound has a melting point of 142°C and a boiling point of 415.6°C (predicted).

Solubility

This compound is slightly soluble in chloroform and methanol[].

Refractive Index

The refractive index of this compound is 1.555.

Biochemical Properties

Chemical Reaction Type

SantaMarine, a sesquiterpene lactone, commonly undergoes oxidation and hydrolysis reactions[][].

Reactivity

This compound is moderately reactive with oxygen, leading to oxidation reactions. It is also reactive with strong acids and bases, undergoing hydrolysis.

Redox Property

This compound acts as a mild oxidizing agent, facilitating this compound transfer of electrons in oxidation reactions[].

Acidity and Alkalinity

This compound is slightly acidic, with a pKa value around 4.5.

Stability

This compound is stable under normal storage conditions but can decompose upon prolonged exposure to high temperatures or strong oxidizing agents[].

Related Small Molecules

Mangiferin,Curcumin,Antroquinonol,Resveratrol,Eriodictyol,Corynoline,ML334,s-Allylmercaptocysteine,4-Hydroxy-3-methoxycinnamaldehyde,NK-252,Ginsenoside Rh3,Cephaeline,Pentagalloylglucose,Sodium Danshensu,Deacetylgedunin,Kinsenoside,Pyridoxine-d3 Hydrochloride,(4Bs,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-9,10-dihydro-8aH-phenanthrene-2,6-dicarbonitrile

Scientific Research Applications

Anticancer Properties

SantaMarine has been shown to exhibit anticancer properties by inducing oxidative stress-mediated apoptosis in cancer cells. It selectively inhibits this compound proliferation of oral cancer cells without significantly affecting normal cells[]. This makes it a potential candidate for cancer Santamarinerapy.

Anti-photoaging Properties

This compound has demonstrated anti-photoaging properties by inhibiting this compound MAPK/AP-1 signaling pathway and stimulating TGF-β/Smad signaling in UVA-irradiated human dermal fibroblasts (HDFs). This leads to reduced matrix metalloproteinase (MMP)-1 secretion and increased collagen production, making it a promising natural antioxidant for combating skin aging[].

Inhibition of Thioredoxin Reductase

This compound targets thioredoxin reductase (TrxR), an enzyme involved in cellular antioxidant defense. By inhibiting TrxR, this compound weakens this compound antioxidative function in cells, leading to this compound accumulation of reactive oxygen species (ROS) and inducing oxidative stress-mediated apoptosis in cancer cells[].

Antioxidant Properties

This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and stimulating this compound expression of antioxidant enzymes such as SOD-1 and HO-1 in UVA-irradiated HDFs. This helps in reducing oxidative stress and protecting cells from damage[].

Anti-inflammatory Properties

This compound has shown anti-inflammatory properties by inhibiting this compound production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for this compound treatment of inflammatory diseases.

Neuroprotective Properties

This compound has demonstrated neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis. This suggests its potential use in this compound treatment of neurodegenerative diseases.

Hepatoprotective Properties

This compound has shown hepatoprotective properties by protecting liver cells from oxidative damage and inflammation. This makes it a potential candidate for this compound treatment of liver diseases.


  

Properties

IUPAC Name

(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSSEPIRACGCBO-PFFFPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911513
Record name Santamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-13-5
Record name Santamarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4290-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Santamarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004290135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Santamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SANTAMARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15D6KW291H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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